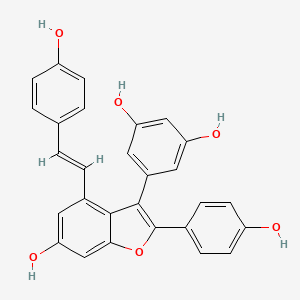

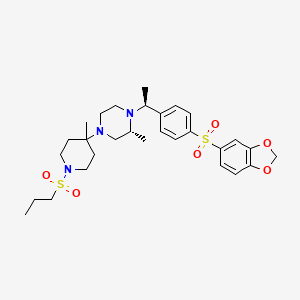

2-(4-Hydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-(4-hydroxystyryl)benzofuran-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Hydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-(4-hydroxystyryl)benzofuran-6-ol is a natural product found in Vitis vinifera with data available.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

- A study by Ma et al. (2017) on neolignans isolated from the traditional Chinese medicine Daphniphyllum macropodum Miq., including similar benzofuran compounds, demonstrated antiproliferative activity on human non-small cell lung cancer (NSCLC) A549 and H460 cell lines. This study suggested that these compounds might induce apoptosis in cancer cells through the mitochondrial pathway Ma et al., 2017.

Antioxidative Potential

- Research by Thuy et al. (2021) compared the antioxidative activity of natural and synthetic benzofuran-stilbene hybrid derivatives. It was found that these compounds, including similar 2-(4-hydroxyphenyl)benzofuran-6-ol derivatives, exhibited significant antioxidative actions based on OH bond breakage, particularly at benzofuran nucleus Thuy et al., 2021.

Electrochemical Synthesis

- Lips et al. (2018) presented an efficient electrosynthetic method for accessing heterobiaryls consisting of phenol and benzofuran motifs, highlighting the significance of these compounds for pharmaceutical applications Lips et al., 2018.

Estrogen Receptor Affinity

- Halabalaki et al. (2000) isolated new arylobenzofurans from Onobrychis ebenoides and evaluated their binding affinity for the estrogen receptor. This suggests potential applications in hormone-related therapies or studies Halabalaki et al., 2000.

β-Amyloid Aggregation Inhibition

- A synthesis study by Choi et al. (2004) on 2-(4-hydroxyphenyl)benzofurans revealed their potential application as β-amyloid aggregation inhibitors, indicating a possible role in Alzheimer’s disease treatment or research Choi et al., 2004.

Dielectric and Thermal Properties

- Çelik and Coskun (2018) investigated the dielectric and thermal properties of methacrylate polymers bearing a chalcone side group, including compounds similar to the benzofuran derivative . This study has implications for material science and polymer chemistry Çelik and Coskun, 2018.

Hepatoprotective and Antioxidant Activities

- Research by Kapche et al. (2011) on compounds isolated from Morus mesozygia, including related 2-arylbenzofurans, demonstrated significant hepatoprotective and antioxidant activities. This indicates potential applications in liver health and oxidative stress management Kapche et al., 2011.

Crystal Structure Analysis

- Choi et al. (2009) conducted a study on the crystal structure of similar benzofuran compounds, which can be relevant for understanding the physical properties and potential applications of these molecules in various fields Choi et al., 2009.

One-Pot Synthesis

- Yamaguchi et al. (2018) developed a one-pot synthesis method for 2,3-disubstituted benzofurans, emphasizing the ease of synthesizing such compounds, which could streamline pharmaceutical and chemical manufacturing processes Yamaguchi et al., 2018.

Eigenschaften

Produktname |

2-(4-Hydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-(4-hydroxystyryl)benzofuran-6-ol |

|---|---|

Molekularformel |

C28H20O6 |

Molekulargewicht |

452.5 g/mol |

IUPAC-Name |

5-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-benzofuran-3-yl]benzene-1,3-diol |

InChI |

InChI=1S/C28H20O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,29-33H/b4-1+ |

InChI-Schlüssel |

MTRJOEZPTJRJOB-DAFODLJHSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C2=C3C(=CC(=C2)O)OC(=C3C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C=CC2=C3C(=CC(=C2)O)OC(=C3C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O |

Synonyme |

amurensin H |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

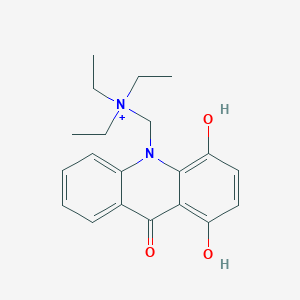

![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242975.png)

![N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B1242978.png)

![4-[(2E)-2-{2-[6-hydroxy-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-7H-purin-7-yl]ethylidene}hydrazinyl]benzoic acid](/img/structure/B1242979.png)

![5-Amino-4-oxo-3-phenyl-1-thieno[3,4-d]pyridazinecarboxylic acid](/img/structure/B1242982.png)

![2-[hydroxy-[[(2R)-2-(octadecoxymethyl)oxolan-2-yl]methoxy]phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1242985.png)

![9-Amino-5-(2-aminopyrimidin-4-yl)pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidin-4-ol](/img/structure/B1242988.png)

![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene}piperidin-1-yl)-2-(pyridin-4-yl)ethan-1-one](/img/structure/B1242992.png)

![5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine](/img/structure/B1242993.png)

![(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one](/img/structure/B1242999.png)